Physicochemical properties of 2-((Thiazol-2-ylamino)methyl)phenol
Physicochemical properties of 2-((Thiazol-2-ylamino)methyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-((Thiazol-2-ylamino)methyl)phenol
Foreword: The Strategic Imperative of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The adage "a potent molecule is not always a good drug" underscores the critical role of physicochemical properties. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic efficacy and safety profile. This guide focuses on 2-((Thiazol-2-ylamino)methyl)phenol, a molecule of significant interest owing to its 2-aminothiazole core—a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]
This document moves beyond a mere compilation of data. It is structured as a practical and theoretical guide for researchers, scientists, and drug development professionals. We will not only present the known and predicted properties of 2-((Thiazol-2-ylamino)methyl)phenol but also provide detailed, field-proven experimental protocols for their determination. Our objective is to equip you with the knowledge to synthesize, characterize, and comprehensively profile this molecule, thereby enabling informed decisions in your research and development endeavors.
Molecular and Structural Overview
The structural architecture of 2-((Thiazol-2-ylamino)methyl)phenol provides immediate insights into its chemical behavior. The molecule is comprised of three key functional regions:
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A Phenolic Moiety: The hydroxyl group attached to the benzene ring is acidic and a hydrogen bond donor, suggesting potential for interactions with biological targets and influencing its solubility and pKa.
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A Thiazole Ring: This nitrogen- and sulfur-containing heterocycle is a bioisostere for various functional groups and is known to engage in a range of non-covalent interactions. The ring nitrogen atoms are basic and can be protonated.
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A Secondary Amine Linker: The methylene bridge connecting the phenol and thiazole moieties provides conformational flexibility. The secondary amine is also a potential hydrogen bond donor and acceptor.
| Property | Value |
| IUPAC Name | 2-((Thiazol-2-ylamino)methyl)phenol |
| CAS Number | 13159-88-1 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
Synthesis and Spectroscopic Characterization
A robust and reproducible synthesis is the foundation of any chemical research program. For 2-((Thiazol-2-ylamino)methyl)phenol, a Mannich-type reaction is a highly efficient and logical synthetic route.[5][6]
Experimental Protocol: Synthesis via Mannich Reaction
This one-pot, three-component condensation reaction offers a straightforward path to the target compound.
Materials:
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Phenol
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2-Aminothiazole
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Formaldehyde (37% solution in water)
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Ethanol
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.0 equivalent) and 2-aminothiazole (1.0 equivalent) in ethanol (30 mL).
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Acidification: Add a catalytic amount of concentrated HCl (0.1 equivalents) to the solution.
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Aldehyde Addition: Slowly add formaldehyde solution (1.1 equivalents) dropwise to the stirred mixture at room temperature.
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Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
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Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.
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Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 2-((Thiazol-2-ylamino)methyl)phenol as a solid.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons of the phenol ring (typically between 6.5-7.5 ppm), the thiazole ring protons (around 7.0-7.5 ppm), a singlet for the methylene bridge protons (-CH₂-) around 4.5-5.0 ppm, and broad signals for the phenolic -OH and amine -NH protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal signals for the aromatic carbons, the thiazole ring carbons (with the carbon adjacent to sulfur appearing downfield), and the methylene carbon.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3400-3200 cm⁻¹), the N-H stretch of the secondary amine (~3300 cm⁻¹), C-H stretches of the aromatic rings (~3100-3000 cm⁻¹), and C=N and C=C stretching vibrations of the thiazole and benzene rings (~1600-1450 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 207.27.
Core Physicochemical Properties
The following sections detail the significance of key physicochemical properties and provide protocols for their experimental determination. Where experimental data is not publicly available, predicted values from established computational models are provided for guidance.[7][8][9]
Solubility
Significance: Aqueous solubility is a gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major cause of failure for drug candidates. Solubility in organic solvents is critical for designing purification, formulation, and analytical methods.
Predicted Aqueous Solubility (ALOGPS): -2.5 log(mol/L)[7][10]
Experimental Protocol: Equilibrium Shake-Flask Solubility
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Add an excess amount of 2-((Thiazol-2-ylamino)methyl)phenol to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.
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Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the suspension to pellet the undissolved solid.
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Carefully withdraw a known volume of the supernatant.
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Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
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Dilute the filtrate with an appropriate solvent and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity and Basicity (pKa)
Significance: The pKa values determine the ionization state of a molecule at a given pH. For this compound, the phenolic hydroxyl group is acidic, while the nitrogen atoms in the thiazole ring are basic. The ionization state profoundly affects solubility, lipophilicity, and the ability to interact with biological targets.
Predicted pKa Values (ChemAxon):
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Acidic pKa (Phenol): ~9.5
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Basic pKa (Thiazole N): ~2.8
Experimental Protocol: UV-Spectrophotometric pKa Determination This method is ideal for compounds with a chromophore whose UV-Vis spectrum changes with ionization state.
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
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Create a series of buffers covering a wide pH range (e.g., pH 2 to 12).
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For each pH, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. Maintain a constant ionic strength.
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Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.
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Identify wavelengths where the absorbance changes significantly with pH.
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Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa (the pH at the inflection point).
Lipophilicity (LogP and LogD)
Significance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical predictor of membrane permeability, protein binding, and overall ADME properties. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species. LogD at pH 7.4 (LogD₇.₄) is most relevant for physiological conditions.
Predicted LogP (ALOGPS): 1.85[7][10]
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
-
Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.
-
Prepare a stock solution of the compound in the organic phase.
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Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a vial.
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Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.
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Centrifuge the vial to ensure complete phase separation.
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Carefully sample a known volume from both the n-octanol and the aqueous phases.
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Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
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Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Chemical Stability
Significance: Chemical stability is essential for determining a compound's shelf-life, appropriate storage conditions, and compatibility with formulation excipients. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Experimental Protocol: Preliminary pH and Temperature Stability Assay
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Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9).
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Aliquot the solutions into separate vials for each time point and temperature condition.
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Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protect from light.
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
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Immediately analyze the sample by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
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Calculate the percentage of the compound remaining at each time point relative to the initial concentration (t=0). Plot the percentage remaining versus time to assess the degradation rate.
Biological Context and Potential Mechanisms of Action
The 2-aminothiazole moiety is a key pharmacophore in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, providing a strong rationale for the investigation of 2-((Thiazol-2-ylamino)methyl)phenol.
Known Activities of 2-Aminothiazole Derivatives:
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Anticancer: Many thiazole-containing compounds act as inhibitors of various protein kinases, disrupt microtubule assembly, or induce apoptosis.[11][12] For example, Dasatinib, a multi-targeted kinase inhibitor used in cancer therapy, features a 2-aminothiazole core.
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Antimicrobial: The thiazole ring is present in some antibiotics and is known to interfere with bacterial cellular processes.[3]
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Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]
Potential Mechanisms of Action: Given its structure, 2-((Thiazol-2-ylamino)methyl)phenol could potentially act as a "hinge-binder" in ATP-binding pockets of kinases, with the thiazole ring forming key hydrogen bonds. The phenolic group could also interact with nearby residues or act as a scaffold for further functionalization to enhance potency and selectivity.
Conclusion
2-((Thiazol-2-ylamino)methyl)phenol is a molecule with significant potential, stemming from its privileged 2-aminothiazole core. While direct experimental data on its physicochemical properties are sparse, this guide provides a comprehensive framework for its synthesis, characterization, and profiling. By understanding and applying the detailed protocols herein, researchers can generate the critical data needed to evaluate its drug-likeness and advance its development. The interplay of its predicted moderate lipophilicity, acidic and basic centers, and structural features positions it as an intriguing scaffold for further investigation in oncology, infectious diseases, and inflammatory disorders.
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Figure 1. General scheme for the Mannich synthesis of 2-((Thiazol-2-ylamino)methyl)phenol.
